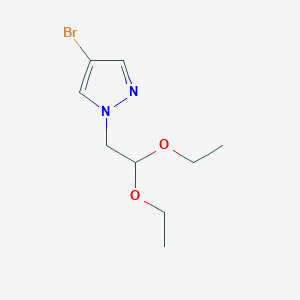

4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

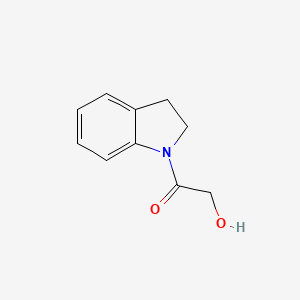

“4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole” is a chemical compound. Based on its name, it contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring is substituted with a bromine atom and a 2,2-diethoxyethyl group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The presence of the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the 2,2-diethoxyethyl group in the compound would likely affect its polarity, solubility, and reactivity .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods : The synthesis of 4-bromo-1H-pyrazoles and their derivatives is an area of active research. For instance, Bondavalli et al. (1988) describe the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, indicating a methodology for producing various substituted pyrazoles (Bondavalli et al., 1988).

Tautomerism and Structural Analysis : Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles, contributing to the understanding of their structural properties through spectroscopic methods and X-ray crystallography (Trofimenko et al., 2007).

Precursors for Synthesis : Martins et al. (2013) explored brominated trihalomethylenones, including 4-bromo-1H-pyrazoles, as precursors for synthesizing a variety of pyrazole derivatives, highlighting their versatility in synthetic chemistry (Martins et al., 2013).

Functionalization and Derivatization : The functionalization of bromo(hetero)arenes, including 4-bromo-1-phenyl-1H-pyrazole, for further chemical transformations is discussed by Kleizienė et al. (2009), demonstrating its utility in organic synthesis (Kleizienė et al., 2009).

Cross-Coupling Reactions : Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles via Suzuki-Miyaura cross-coupling reactions, using 4-bromo-1H-1-tritylpyrazole, which underscores its role in facilitating complex chemical syntheses (Ichikawa et al., 2010).

Biological and Pharmaceutical Applications

Antibacterial and Antifungal Activities : Pundeer et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of 4-bromo-1H-pyrazoles derivatives, indicating their potential use in the development of new antimicrobial agents (Pundeer et al., 2013).

Synthesis of Biologically Active Derivatives : Tomanová et al. (2017) reported the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, involving the use of 4-bromo-1H-pyrazoles, which could lead to derivatives with potential biological activity (Tomanová et al., 2017).

Characterization and Antimicrobial Activity : Sherkar and Bhandarkar (2015) focused on the characterization and biological study of 4-bromo-1H-pyrazoles, demonstrating their significant antimicrobial activities (Sherkar & Bhandarkar, 2015).

Advanced Material Applications

Precursors for Nano-Particles : Sharma et al. (2013) synthesized palladium(II) complexes of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, which were used as precursors for nano-particles, showcasing its utility in nanotechnology (Sharma et al., 2013).

Synthesis of Heterocyclic Moieties : El-Borai et al. (2016) conducted an eco-friendly synthesis of heterocyclic moieties condensed with pyrazole system, using 4-bromo pyrazolone, indicating its potential in green chemistry applications (El-Borai et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-bromo-1-(2,2-diethoxyethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEKPJLQKVGRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)Br)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)

![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)